molecular formula C21H22N4O4S B2502206 N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-08-3

N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2502206
CAS RN: 897614-08-3
M. Wt: 426.49
InChI Key: JOKSGVHCUOIMIT-UHFFFAOYSA-N
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Description

The compound "N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazole rings and acetamide groups, which are known to exhibit various biological activities, including antioxidant, antibacterial, and urease inhibition properties , as well as antitumor activities . These compounds are synthesized through various methods, including C-C coupling and one-pot reactions, and their structures are characterized using techniques like X-ray crystallography and spectroscopy .

Synthesis Analysis

The synthesis of related compounds involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids . Another approach includes the reaction of amino and cyano precursors to yield cyanoacetamide derivatives, which are then used to synthesize a variety of heterocyclic compounds . These methods highlight the versatility and reactivity of the acetamide moiety in forming diverse heterocyclic structures, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, which provides detailed information about the crystal packing and hydrogen bonding interactions . For instance, different hydrogen bond patterns are observed depending on the substituents on the benzothiazole moiety, which can significantly affect the photophysical properties of the compounds . These insights into the molecular structure are crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related acetamide derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the cyanoacetamide moiety in the key precursor can undergo regioselective attacks and cyclization with different chemical reagents, leading to a diversity of synthesized products . These reactions are essential for the development of compounds with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their photophysical properties, are influenced by their molecular structure and the nature of their assemblies . The hydrogen bonding interactions play a significant role in determining these properties. Additionally, the antioxidant and anti-inflammatory activities of some acetamide derivatives are evaluated through various assays, indicating the potential therapeutic applications of these compounds .

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-16-7-5-6-14(10-16)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-17-8-3-4-9-18(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKSGVHCUOIMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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